molecular formula C7H7NO3 B3147196 2-Methyl-5-(2-nitroethenyl)furan CAS No. 61691-99-4

2-Methyl-5-(2-nitroethenyl)furan

Cat. No. B3147196
CAS RN: 61691-99-4
M. Wt: 153.14 g/mol
InChI Key: YUGJJOVWZWUBQX-SNAWJCMRSA-N
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Description

“2-Methyl-5-(2-nitroethenyl)furan” is a chemical compound with the CAS Number: 61691-99-4 . The IUPAC name for this compound is 2-methyl-5-[(E)-2-nitroethenyl]furan .


Molecular Structure Analysis

The molecular weight of “2-Methyl-5-(2-nitroethenyl)furan” is 153.14 . The InChI code for this compound is 1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ .


Physical And Chemical Properties Analysis

“2-Methyl-5-(2-nitroethenyl)furan” is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for “2-Methyl-5-(2-nitroethenyl)furan” indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-5-[(E)-2-nitroethenyl]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGJJOVWZWUBQX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 5-Methyl-furan-2-carbaldehyde is reacted with nitromethane to provide the title compound.
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Methyl-2-furaldehyde (2.75 g) was gradually added by dropping, with stirring under ice cooling, to a solution prepared by dropping 3.05 g of nitromethane into 50 mL of an ice-cooled 20% aqueous solution of sodium hydroxide. After completion of the addition, the mixture was vigorously stirred for 10 minutes more to finish the reaction and the reaction solution was slowly poured over 60 mL of an ice-cooled 6N hydrochloric acid. The mixed solution was stirred for 10 minutes and the resulting separated crystals were filtered, washed with water and dried to give 2.20 g of the objective compound as yellow powder.
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2.75 g
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50 mL
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aqueous solution
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60 mL
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3.05 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(2-nitroethenyl)furan
Reactant of Route 2
2-Methyl-5-(2-nitroethenyl)furan
Reactant of Route 3
2-Methyl-5-(2-nitroethenyl)furan

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